molecular formula C15H24N2O2S B6982866 N-[1-[2-(dimethylamino)phenyl]ethyl]pent-4-ene-1-sulfonamide

N-[1-[2-(dimethylamino)phenyl]ethyl]pent-4-ene-1-sulfonamide

Cat. No.: B6982866
M. Wt: 296.4 g/mol
InChI Key: LVSURGCZKDVIEJ-UHFFFAOYSA-N
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Description

N-[1-[2-(dimethylamino)phenyl]ethyl]pent-4-ene-1-sulfonamide is a complex organic compound with a unique structure that combines a dimethylamino group, a phenyl ring, and a sulfonamide group

Properties

IUPAC Name

N-[1-[2-(dimethylamino)phenyl]ethyl]pent-4-ene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-5-6-9-12-20(18,19)16-13(2)14-10-7-8-11-15(14)17(3)4/h5,7-8,10-11,13,16H,1,6,9,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSURGCZKDVIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N(C)C)NS(=O)(=O)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(dimethylamino)phenyl]ethyl]pent-4-ene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Group:

    Attachment of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.

    Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(dimethylamino)phenyl]ethyl]pent-4-ene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-[2-(dimethylamino)phenyl]ethyl]pent-4-ene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-[2-(dimethylamino)phenyl]ethyl]pent-4-ene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the sulfonamide group can inhibit certain enzymes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(dimethylamino)phenyl]ethyl]pent-4-ene-1-sulfonamide: Unique due to its combination of functional groups.

    N-[1-[2-(dimethylamino)phenyl]ethyl]butane-1-sulfonamide: Similar structure but with a butane chain instead of a pentene chain.

    N-[1-[2-(dimethylamino)phenyl]ethyl]hexane-1-sulfonamide: Similar structure but with a hexane chain instead of a pentene chain.

Uniqueness

This compound is unique due to its specific combination of a dimethylamino group, a phenyl ring, and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

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